molecular formula C12H10ClNO2 B1339026 Ethyl 5-chloroquinoline-3-carboxylate CAS No. 352521-48-3

Ethyl 5-chloroquinoline-3-carboxylate

Cat. No. B1339026
M. Wt: 235.66 g/mol
InChI Key: GPGUJGOPBUCQMY-UHFFFAOYSA-N
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Description

Ethyl 5-chloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance, which is a modification of the Gould-Jacobs reaction . These methods demonstrate the versatility and adaptability of quinoline synthesis techniques.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as chloro, fluoro, or methoxy groups, can significantly influence the chemical and biological properties of the compound. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring in ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be favorable for intravenous activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and cyclization. The cyclocondensation of isatoic anhydride with ethyl acetoacetate is a method used to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chlorination and dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloroquinoline-3-carboxylate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications. For example, the melting point measurements and NMR spectrometry were used to verify the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and thus the reactivity of the quinoline derivatives.

Scientific Research Applications

Summary of the Application

Ethyl 5-chloroquinoline-3-carboxylate is used in the synthesis of potential antibacterial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .

Methods of Application or Experimental Procedures

The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .

Results or Outcomes

All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .

2. Biological Applications of Coordinative Compounds

Summary of the Application

Coordinative compounds based on unsaturated carboxylates, including Ethyl 5-chloroquinoline-3-carboxylate, have versatile biological applications . They exhibit valuable antimicrobial and antitumor activities and can generate metal-containing polymers suitable for various medical purposes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some even exert antitumor activity against resistant cells .

Safety And Hazards

The safety information available indicates that Ethyl 5-chloroquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

Quinoline derivatives, including Ethyl 5-chloroquinoline-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods .

properties

IUPAC Name

ethyl 5-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGUJGOPBUCQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464072
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloroquinoline-3-carboxylate

CAS RN

352521-48-3
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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